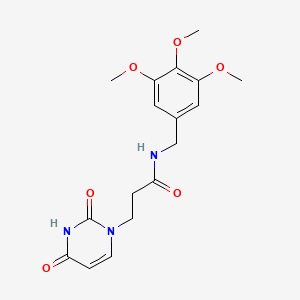![molecular formula C19H18ClN3O2S B2967116 4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide CAS No. 1251547-12-2](/img/structure/B2967116.png)
4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a piperidine ring, and a carboxamide group . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-component reactions . For example, a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using various spectral techniques, including TEM, BET, XRD, FT-IR, SEM, and EDX . These techniques can provide information about the compound’s structure, including its functional groups and their arrangement.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, the benzothiazole and carboxamide groups might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would likely be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the prominent applications of compounds related to 4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide is their antimicrobial properties. Synthesis and evaluation of derivatives have shown variable and modest activity against investigated strains of bacteria and fungi. This suggests potential for the development of new antimicrobial agents based on modifications of this core structure (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Properties
Derivatives of 4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide have also been explored for their anti-inflammatory and analgesic effects. Studies on novel heterocyclic compounds derived from similar structures have indicated significant anti-inflammatory and analgesic activities, suggesting their potential use in the development of new therapeutic agents in these categories (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-arrhythmic Activity
Research into the synthesis of piperidine-based derivatives has demonstrated significant anti-arrhythmic activity, highlighting the potential of these compounds in the treatment of cardiac arrhythmias. This underscores the versatility of the core structure in addressing a range of cardiovascular disorders (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Anti-tuberculosis Activity
The battle against tuberculosis (TB) has also seen the application of derivatives, with certain compounds exhibiting promising activity against Mycobacterium tuberculosis. The design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the identification of novel Mycobacterium tuberculosis GyrB inhibitors, offering new avenues in TB treatment (Jeankumar et al., 2013).
Antipsychotic Potential
In the field of neurology, heterocyclic analogues have been prepared and evaluated for their potential as antipsychotic agents. This research direction underscores the compound's capability to interact with central nervous system receptors, providing a foundation for the development of new antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-14-5-1-2-6-15(14)21-18(24)23-11-9-13(10-12-23)25-19-22-16-7-3-4-8-17(16)26-19/h1-8,13H,9-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGZMTDXFJGTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)

![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)
![1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)
![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)


![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)
![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)

